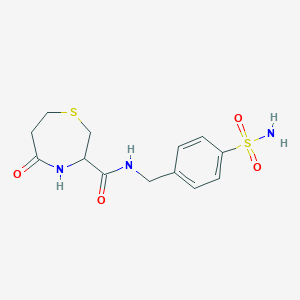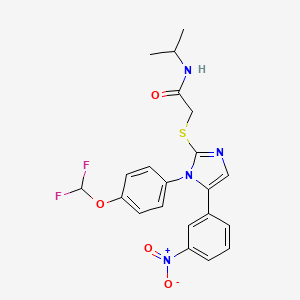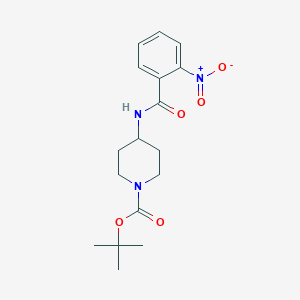
5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiazepane ring, a sulfamoyl group, and a carboxamide group, making it a unique molecule with interesting properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is to start with a suitable thiazepane precursor and introduce the sulfamoylbenzyl group through a nucleophilic substitution reaction. The carboxamide group can be introduced in a subsequent step using an appropriate amine source.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazepane ring can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : The sulfamoylbenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Oxidized derivatives of the thiazepane ring.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be studied for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: : The compound might find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide exerts its effects would depend on its specific biological targets and pathways. Research would be needed to identify the molecular targets and understand the pathways involved in its activity.
Comparison with Similar Compounds
5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide: can be compared with other similar compounds, such as 5-(benzyloxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide . While both compounds share structural similarities, they differ in their functional groups and potential applications. The uniqueness of This compound lies in its thiazepane ring and specific substitution pattern.
Properties
IUPAC Name |
5-oxo-N-[(4-sulfamoylphenyl)methyl]-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c14-22(19,20)10-3-1-9(2-4-10)7-15-13(18)11-8-21-6-5-12(17)16-11/h1-4,11H,5-8H2,(H,15,18)(H,16,17)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBOEDVFCPNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)


![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)
![N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2869513.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/new.no-structure.jpg)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide](/img/structure/B2869518.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2869522.png)
![Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B2869526.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2869527.png)
